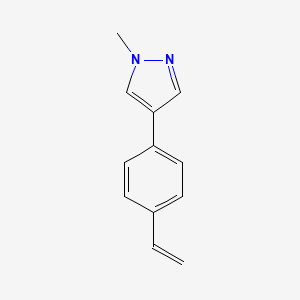
tert-butyl N-(9-bromononyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(9-bromononyl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 9-bromononylamine molecule The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the protection of 9-bromononylamine with a Boc group. One common method is to react 9-bromononylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous protection of amines with Boc groups, facilitating large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(9-bromononyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Deprotection Reactions: Reagents like TFA or HCl in solvents like dichloromethane (DCM) or THF are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Deprotection Reactions: The primary product is 9-bromononylamine, with the Boc group removed.
Aplicaciones Científicas De Investigación
tert-butyl N-(9-bromononyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of amine derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the Boc group protects the amine functionality during multi-step synthesis.
Materials Science: It is employed in the synthesis of polymers and other materials where controlled release of the amine group is required.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-9-aminononanoic acid
- N-Boc-9-aminononanol
- N-Cbz-9-bromononylamine
- N-Fmoc-9-bromononylamine
Uniqueness
tert-butyl N-(9-bromononyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile chemical modifications. Compared to similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-(9-bromononyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BrNO2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHPCJXKDOYOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol](/img/structure/B8116540.png)







